Quinine N-Oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

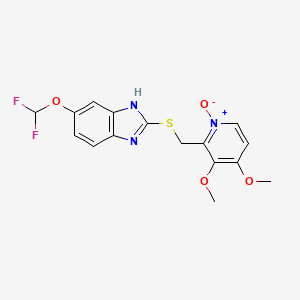

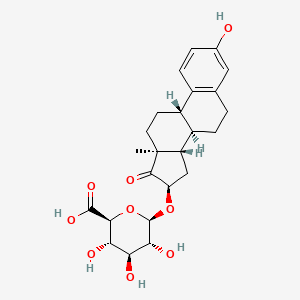

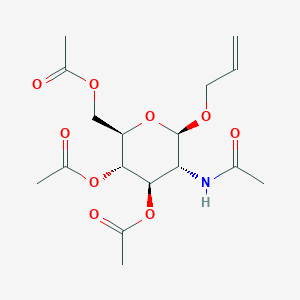

®-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[222]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol is a cinchona alkaloid derivative This compound is known for its unique structure, which includes a quinoline moiety and a quinuclidine ring

Mécanisme D'action

Target of Action

Quinoline derivatives, which include quinine n-oxide, have been found to have a broad spectrum of bioactivity . They have been used as potent drugs against infectious diseases and cancer .

Mode of Action

Quinoline n-oxides have been found to cause dna damage . They have been used as starting materials for different transformations in organic chemistry, such as oxidations, deoxygenations, nucleophilic reactions, cycloadditions, aminations, etc .

Biochemical Pathways

Quinoline derivatives have been found to have a wide range of important biological activities . They have been used as antibiotics, nutritional additives, antifungal, antituberculous, anthelmintic, anti-inflammatory, antioxidant, and anticancer agents .

Pharmacokinetics

A study on quinine derivatives revealed that they have good bioavailability and satisfied the lipinski’s rule of five . The study also showed that all investigated compounds have a good pharmacokinetic profile .

Action Environment

It is known that quinoline derivatives have a wide spectrum of interesting pharmacological activities and unique physicochemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol typically involves the reaction of quinine with sodium tetraphenyl borate in deionized water at room temperature. This ion-pair reaction is considered a green chemistry approach . The solid complex formed is characterized by various physicochemical methods to confirm its structure and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and ion-pair reactions can be scaled up for industrial applications, ensuring efficient and environmentally friendly production processes.

Analyse Des Réactions Chimiques

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The quinoline and quinuclidine moieties can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various reduced forms of the compound.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to induce chirality in various chemical reactions, making it valuable in the production of enantiomerically pure compounds.

Biology

Biologically, the compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains .

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its antimicrobial properties make it a candidate for the development of new antibiotics.

Industry

In the industrial sector, the compound’s chiral properties are utilized in the synthesis of pharmaceuticals and other fine chemicals. Its ability to act as a chiral catalyst makes it valuable in the production of enantiomerically pure products.

Comparaison Avec Des Composés Similaires

Similar Compounds

- **®-[(2S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol

- **®-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(4-quinolinyl)methanol

Uniqueness

The uniqueness of ®-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol lies in its oxido-azoniabicyclo structure, which imparts distinct chemical and biological properties. This structure enhances its ability to interact with biological targets, making it more effective as an antimicrobial agent compared to similar compounds.

Propriétés

IUPAC Name |

(R)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19-,20+,22?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDIZKMXQMCCAA-RMWGNABNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3CC4CC[N+]3(C[C@@H]4C=C)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the primary methods for synthesizing (R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol, and how do they differ in terms of chemoselectivity?

A1: Two main methods have been reported for synthesizing (R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol, also known as Quinine N-oxide:

- Palladium-catalyzed Oxidation: This method utilizes hydrogen peroxide as the oxidizing agent in the presence of palladium chloride (PdCl2) as a catalyst. While this approach effectively produces this compound as the major product, it can lead to further oxidation at the quinoline moiety and the secondary alcohol at C-9, resulting in trace byproducts. []

- Ozone Oxidation: This method employs ozone as the oxidizing agent and offers superior chemoselectivity compared to the palladium-catalyzed approach. By controlling the ozone concentration, researchers can selectively oxidize the quinuclidine moiety to produce this compound with minimal formation of byproducts. []

Q2: How is the structure of this compound confirmed, and what insights do these analyses provide?

A2: Researchers utilize a combination of spectroscopic techniques to elucidate the structure of this compound:

- NMR Spectroscopy: Both 1H-NMR and 13C-NMR, including 2D-NMR experiments, provide detailed information about the hydrogen and carbon environments within the molecule, confirming the presence of the N-oxide group and other structural features. []

- Mass Spectrometry: This technique helps determine the molecular weight of the synthesized compound, further supporting the successful formation of this compound. []

- Infrared Spectroscopy: Analysis of the infrared spectrum provides information about the functional groups present in the molecule, corroborating the presence of the N-oxide moiety. []

Q3: What is the significance of this compound as a urinary metabolite?

A3: Research indicates that this compound is identified as a urinary component following the consumption of beverages containing quinine. [] This finding suggests that the human body can metabolize quinine, leading to the formation of this compound. While the specific implications of this metabolic pathway are not fully elucidated in the provided research, it highlights the potential relevance of this compound in understanding the pharmacokinetics and metabolism of quinine-containing substances.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)

![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)

![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)